Product packaging for Furaltadone(Cat. No.:)

Furaltadone

Cat. No.: B1232739
M. Wt: 324.29 g/mol
InChI Key: YVQVOQKFMFRVGR-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory of Nitrofuran Compounds in Research and Regulatory Frameworks

The history of nitrofuran compounds, including furaltadone (B92408), is marked by a transition from widespread use to stringent prohibition. Introduced in the mid-20th century, these synthetic antibiotics were effective and inexpensive, leading to their extensive application in livestock production for treating bacterial and protozoan infections. researchgate.netscispace.com this compound, for instance, was used to control common infections like E. coli and Salmonella in poultry. researchgate.net

However, by the latter half of the century, research began to raise serious concerns about the safety of nitrofurans. Studies indicated that the drugs and their metabolites could have carcinogenic and mutagenic effects. tandfonline.comresearchgate.net This growing body of evidence prompted regulatory action worldwide. A pivotal moment in the regulatory history of these compounds was the European Union's ban on the use of four major nitrofurans (this compound, furazolidone (B1674277), nitrofurazone, and nitrofurantoin) in food-producing animals in 1995, citing concerns about the carcinogenicity of their residues in edible tissues. researchgate.netagriculturejournals.cz

The United States Food and Drug Administration (FDA) had already prohibited the use of this compound in 1985 and withdrew approvals for other nitrofurans in food animals in the following years. fao.orgwikipedia.org Other countries, including Australia and Japan, also implemented bans. fao.orgwikipedia.org These regulatory decisions were driven by the scientific consensus that it was not possible to establish a safe level of exposure to these genotoxic and carcinogenic compounds, leading to a "zero tolerance" policy. fao.organses.fr The timeline below highlights key regulatory milestones.

YearRegulatory ActionJurisdictionKey Rationale
1985 Prohibition of this compound in food-producing animals.United States (FDA)Safety concerns, including potential carcinogenicity. fao.orgwikipedia.org
1992 Withdrawal of approval for most other nitrofuran drugs in food production.United States (FDA)Continued concerns over carcinogenicity and residues. fao.orgwikipedia.org
1995 Ban on the use of this compound, furazolidone, nitrofurazone, and nitrofurantoin (B1679001) in livestock production.European Union (EU)Concerns about the carcinogenicity of drug residues and potential harmful effects on human health. agriculturejournals.cz
2002 Introduction of advanced analytical methods (LC-MS/MS) for detecting tissue-bound metabolites, leading to increased findings of illegal use.European Union (EU)To enforce the ban by monitoring for stable metabolites, which persist longer than the parent drugs. fao.orgresearchgate.net
2019 Establishment of a Reference Point for Action (RPA) for nitrofuran metabolites at 0.5 µg/kg.European Union (EU)To harmonize analytical performance and interpretation of results for monitoring illegal use. ages.ateuropa.eu

Contemporary Academic Research Significance and Unresolved Scientific Questions Regarding this compound

Despite its prohibition in food animal production, this compound remains a significant subject of academic research. Contemporary studies are largely driven by the need to monitor its illegal use and to fully understand its biological and environmental impact. A primary focus is the detection of its main tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). tandfonline.comresearchgate.net Since the parent this compound compound is metabolized rapidly, AMOZ serves as a crucial and stable marker for confirming the illicit use of the drug in animals. researchgate.net This has spurred the development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and various immunoassays (ELISA), to detect trace levels of AMOZ in food products. researchgate.nettandfonline.comnih.gov

Beyond detection, current research explores the fundamental mechanisms of this compound. Its antibacterial action is understood to involve the reduction of its nitro group by bacterial enzymes, forming reactive intermediates that damage microbial DNA, RNA, and proteins. ontosight.aivulcanchem.com However, several scientific questions remain unresolved:

Precise Toxicological and Carcinogenic Mechanisms: While this compound and its metabolite AMOZ are recognized as carcinogenic, the exact molecular pathways leading to tumor formation are not fully elucidated. tandfonline.comanses.fr Further research is needed to understand the specific interactions with DNA and cellular machinery that initiate carcinogenesis.

Stereoisomer Efficacy and Action: this compound exists as a racemic mixture of (R)- and (S)-isomers. ontosight.ai While the (S)-isomer is suggested to have pharmacological properties, the comparative efficacy and specific mechanisms of action for each individual stereoisomer are not well established. ontosight.ai Understanding these differences could provide deeper insights into its biological activity.

Complete Metabolic Pathway: The biotransformation of this compound within cells is complex and not entirely understood. nih.gov While AMOZ is the known marker residue, a complete map of all metabolic intermediates and their potential toxicities is still an area of active investigation.

Non-Antibacterial Effects: Emerging research suggests that this compound may possess other biological activities, such as immunomodulatory effects and the ability to inhibit allergic responses by affecting mast cell degranulation. The full scope and mechanisms of these non-antibacterial properties are not yet clear.

Environmental Fate and Impact: The persistence of this compound and its metabolites in the environment and their effects on non-target organisms, such as macroalgae, are subjects of ongoing study. uc.ptnih.gov Key questions involve its photodegradation pathways in natural environments and its potential for bioaccumulation in the food web. uc.ptresearchgate.net

The table below summarizes key research findings related to the detection and study of this compound and its primary metabolite.

Research FocusKey FindingsAnalytical Method(s)Reference(s)
Metabolite Detection in Poultry AMOZ was detected in poultry meat, liver, and gizzard weeks after withdrawal of this compound-medicated feed, with the gizzard showing the highest concentrations.HPLC-DAD, LC-MS/MS nih.gov
Metabolite Detection in Pork An indirect competitive ELISA was developed for the direct determination of AMOZ in pork, showing good agreement with HPLC methods.ELISA, HPLC tandfonline.com
Metabolite Stability AMOZ is a stable, tissue-bound metabolite, making it a reliable marker for the illegal use of this compound. It can be detected long after the parent drug is eliminated.LC-MS/MS researchgate.netresearchgate.net
Environmental Biomonitoring The macroalgae Ulva lactuca can accumulate this compound from seawater, suggesting its potential use as a biomonitor for environmental contamination.LC-MS/MS uc.ptnih.gov
Electrochemical Detection Novel electrochemical sensors using modified screen-printed carbon electrodes have been developed for the sensitive detection of the parent this compound drug.Cyclic Voltammetry, Differential Pulse Voltammetry mdpi.comsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N4O6 B1232739 Furaltadone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-

InChI Key

YVQVOQKFMFRVGR-AUWJEWJLSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Advanced Analytical Methodologies for Furaltadone and Its Metabolites

Chromatographic and Mass Spectrometric Techniques in Furaltadone (B92408) Analysis

Chromatographic techniques, often coupled with mass spectrometry, form the cornerstone of regulatory and research-based analysis of this compound and its metabolites. These methods offer high separation efficiency and definitive identification.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used technique for the quantification of this compound. This method combines the separation power of HPLC with the spectroscopic information provided by a DAD, which can measure absorbance across a range of wavelengths simultaneously. akademisains.gov.myresearchgate.netamericanlaboratory.com

Researchers have successfully employed HPLC-DAD for the determination of this compound in various samples, including animal feed and biotransformation assays. akademisains.gov.myamericanlaboratory.com In a study analyzing nitrofuran residues from biotransformation assays, HPLC-DAD was used to quantify this compound, achieving good linearity with a coefficient of determination (R²) of 0.9971 over a concentration range of 1 to 50 mg/L. akademisains.gov.my The limit of detection (LOD) and limit of quantification (LOQ) for this compound were reported to be 10.56 mg/L and 31.99 mg/L, respectively. akademisains.gov.my Another study focused on the rapid determination of several chemotherapeuticals in animal feed using a monolithic column coupled with HPLC-DAD, with the DAD set at 365 nm for this compound detection. americanlaboratory.com

For the analysis of this compound in fishery products, an HPLC method was developed where analytes were quantified using an external standard method. researchgate.net In chicken eggs, an HPLC-DAD method reported a limit of detection of 5.0 μg kg⁻¹ for this compound. researchgate.net The mobile phase composition is a critical parameter in HPLC analysis. For instance, a mobile phase of acetonitrile (B52724) and a 0.1 M aqueous solution of sodium perchlorate (B79767) (28:72) with 0.5% glacial acetic acid has been found to be optimal for the determination of this compound in milk. nih.gov

Parameter Value Matrix Reference
Linearity (R²)0.9971Biotransformation Assays akademisains.gov.my
Concentration Range1 - 50 mg/LBiotransformation Assays akademisains.gov.my
Limit of Detection (LOD)10.56 mg/LBiotransformation Assays akademisains.gov.my
Limit of Quantification (LOQ)31.99 mg/LBiotransformation Assays akademisains.gov.my
Limit of Detection (LOD)5.0 µg/kgChicken Eggs researchgate.net
Detection Wavelength365 nmAnimal Feed americanlaboratory.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Innovations

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced counterpart, Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the highly sensitive and specific detection of this compound and its metabolite, AMOZ. mdpi.comnih.govthepharmajournal.comnih.govresearchgate.net These techniques are essential for regulatory monitoring and confirmatory analysis, particularly at the low concentrations relevant to food safety. researchgate.netnih.gov

LC-MS/MS methods have been developed and validated for a variety of matrices, including poultry tissues (muscle, liver, gizzard), eggs, dried meat powder, and even unconventional matrices like the macroalgae Ulva lactuca. nih.govthepharmajournal.comnih.govacs.org The analysis typically involves the detection of the parent compound, this compound, and its more stable metabolite, AMOZ. nih.gov For instance, a study on poultry tissues utilized LC-MS/MS to determine the accumulation and depletion of this compound and its metabolite. nih.gov In another application, a sensitive LC-MS/MS method was optimized for determining residual AMOZ in dried meat powder, achieving a limit of quantitation (LOQ) of 0.13 μg/Kg. thepharmajournal.com

Innovations in LC-MS/MS methodologies have focused on improving sample throughput and expanding the scope of analysis. A rapid analytical method was developed that shortens laboratory turnaround times by replacing the traditional overnight derivatization with a 2-hour microwave-assisted reaction. nih.govdntb.gov.ua This method was validated for the analysis of eight bound nitrofurans, including the metabolite of this compound. nih.gov Furthermore, an LC-MS/MS method was developed for the determination of this compound in the macroalgae Ulva lactuca, demonstrating the adaptability of the technique to new environmental monitoring challenges. nih.gov This method was validated according to EC Decision 2002/657, with a decision limit (CCα) and detection capability (CCβ) for AMOZ of 5.57 μg kg⁻¹ and 10.97 μg kg⁻¹, respectively. nih.gov

Analyte Matrix CCα (µg/kg) CCβ (µg/kg) Reference
AMOZUlva lactuca5.5710.97 nih.gov
AMOZPoultry Eggs0.10.5 acs.org
This compoundPoultry Eggs0.92.0 acs.org
AMOZDried Meat Powder-0.13 (LOQ) thepharmajournal.com

Gas Chromatography (GC) Applications in this compound Studies

While liquid chromatography is more commonly employed for the analysis of this compound due to the non-volatile nature of the compound and its metabolites, Gas Chromatography (GC) can be a suitable technique, particularly when coupled with a mass spectrometer (GC-MS). scirp.org GC is a powerful analytical tool for separating volatile compounds or those that can be made volatile through derivatization. scirp.org For a compound like this compound, derivatization would likely be necessary to increase its volatility for GC analysis. The use of GC is often indicated as a suitable technique for the analysis of this compound as an analytical standard.

Electrochemical and Spectroscopic Detection Platforms for this compound

In addition to chromatographic methods, electrochemical and spectroscopic techniques offer alternative and often rapid and cost-effective platforms for the detection of this compound. These methods are particularly promising for screening purposes and in the development of portable sensor technologies.

Electroanalytical Methods (e.g., Voltammetry, Modified Electrode Systems)

Electroanalytical methods, such as voltammetry, have emerged as sensitive and practical approaches for this compound detection. mdpi.comresearchgate.net These techniques measure the current response of an electroactive species, like this compound, as a function of an applied potential. The development of modified electrodes has significantly enhanced the sensitivity and selectivity of these methods.

Several studies have reported the use of screen-printed carbon electrodes (SPCEs) and glassy carbon electrodes (GCEs) modified with various nanomaterials for this compound analysis. mdpi.comiapchem.orgresearchgate.net For example, a Eu₂(WO₄)₃-nanoparticles-modified SPCE was developed for the low-level detection of this compound, exhibiting a detection limit of 97 µM and a linear range of 10 nM to 300 µM. mdpi.comsemanticscholar.org Another study utilized a screen-printed carbon electrode decorated with Cu/Ni/TiO₂/MWCNTs nanocomposites, which showed a this compound reduction peak at -470 mV with a limit of detection of 0.0949 μmol l⁻¹. iapchem.org Similarly, a ZnO-ZnCo₂O₄ nano-heterostructure modified glassy carbon electrode demonstrated a lower detection limit of 1.46 nM. researchgate.net Adsorptive cathodic stripping voltammetry using a hanging mercury drop electrode (HMDE) has also been applied for the determination of this compound, achieving a detection limit of 1x10⁻⁹ mol dm⁻³. researchgate.net

Electrode System Technique LOD Linear Range Reference
Eu₂(WO₄)₃/SPCEDPV, CV97 µM10 nM - 300 µM mdpi.comsemanticscholar.org
Cu/Ni/TiO₂/MWCNTs/SPCE-0.0949 µmol/L- iapchem.org
ZnO-ZnCo₂O₄/GCEDPV, CV1.46 nM0.01 - 4.68 µM researchgate.net
HMDEAdsorptive Cathodic Stripping Voltammetry1x10⁻⁹ mol/dm³3x10⁻⁹ - 2x10⁻⁷ mol/dm³ researchgate.net

Advanced Spectroscopic Probes (e.g., Fluorescent Carbon Dots, Gold Nanoparticle-Based Probes)

Advanced spectroscopic probes, particularly those based on fluorescent nanomaterials, offer highly sensitive and selective detection of this compound. These methods often rely on the quenching or enhancement of fluorescence upon interaction with the target analyte.

Fluorescent carbon dots (CDs) have been explored as nanosensors for this compound. nih.govsciopen.com These carbon-based nanomaterials exhibit tunable photoluminescence properties, making them ideal for sensing applications. nih.gov The interaction between the CDs and this compound can lead to a change in fluorescence intensity, which can be correlated to the concentration of the analyte.

Gold nanoparticle (AuNP)-based probes have also been successfully developed for the ultra-sensitive detection of this compound. researchgate.netresearchgate.netresearchgate.net In one approach, pamoic acid-capped gold nanoparticles (PA@AuNPs) were used as a fluorescent probe. The addition of this compound quenched the fluorescence of the PA@AuNPs, with a limit of detection (LoD) of 9.78 nM in water and 6.07 nM in blood serum. researchgate.netresearchgate.net Another study utilized blue-emitting gold nanoclusters protected by tryptophan. The fluorescence of these nanoclusters was weakened by this compound through an inner filter effect, achieving a detection limit of 0.087 μM. nih.gov These methods also offer the potential for visual detection, making them suitable for rapid, on-site screening. nih.gov

Probe Detection Principle LOD Matrix Reference
Pamoic Acid-Capped AuNPsFluorescence Quenching9.78 nMWater researchgate.netresearchgate.net
Pamoic Acid-Capped AuNPsFluorescence Quenching6.07 nMBlood Serum researchgate.netresearchgate.net
Tryptophan-Protected Au NCsInner Filter Effect0.087 µMAqueous Solution nih.gov

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) Spectroscopy in Interaction Studies

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable tools for investigating the interactions of this compound with other molecules, a critical aspect in the development of novel detection probes.

Recent research has demonstrated the use of UV-Vis and FTIR spectroscopy to validate the interaction between this compound and pamoic acid-capped gold nanoparticles (PA@AuNPs). researchgate.netnih.gov In these studies, changes in the UV-Vis absorption spectrum, including the appearance of an isosbestic point at 412 nm, confirmed the formation of a ground-state complex between the nanoparticles and this compound. researchgate.netnih.gov The addition of this compound led to a quenching of the fluorescence emission intensity of the PA@AuNPs. researchgate.netnih.gov

FTIR spectroscopy further elucidates the nature of these interactions by identifying changes in the vibrational frequencies of functional groups. For instance, shifts in the characteristic peaks of both this compound and the interacting molecule can confirm complex formation. rsc.org Theoretical calculations, such as those using time-dependent density functional theory, can complement experimental FTIR data to provide a deeper understanding of the interaction mechanisms at a molecular level. rsc.org

Table 1: Spectroscopic Data from this compound Interaction Studies

Technique Observation Interpretation
UV-Vis Spectroscopy Isosbestic point at 412 nm with PA@AuNPs. researchgate.netnih.gov Formation of a ground-state complex. researchgate.netnih.gov
Quenching of fluorescence emission. researchgate.netnih.gov Static quenching due to complex formation. researchgate.netnih.gov

| FTIR Spectroscopy | Shifts in vibrational frequencies of functional groups. rsc.org | Confirmation of interaction and complex formation. rsc.org |

Sample Preparation and Derivatization Strategies for this compound Detection

Effective sample preparation is a cornerstone of accurate this compound analysis, aimed at extracting the target analyte from complex matrices and converting it into a form suitable for detection.

Hydrolysis and Chemical Derivatization Techniques (e.g., 2-nitrobenzaldehyde)

Due to the rapid metabolism of this compound in vivo, its residues are primarily present as the protein-bound metabolite, AMOZ. tandfonline.com To detect these bound residues, a crucial first step is acid hydrolysis to release AMOZ from the tissue proteins. usda.govfda.gov This is typically achieved by heating the sample in a dilute acid solution, such as hydrochloric acid. usda.govscielo.br

Following hydrolysis, AMOZ is derivatized to enhance its detectability, particularly for chromatographic methods. The most common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA). usda.govfda.govnih.gov This reaction converts AMOZ to its nitrophenyl (NP) derivative, NP-AMOZ, which is more amenable to detection by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). usda.govscielo.br The derivatization is often carried out overnight at a controlled temperature, for example, 37°C. tandfonline.comscielo.brnih.gov Some methods have explored ways to accelerate this process, such as using thermostatic ultrasound, which can reduce the derivatization time from 16 hours to 2 hours. acs.org Other derivatizing agents, like 2-naphthaldehyde (B31174) and 5-nitro-2-furaldehyde, have also been investigated. tandfonline.comresearchgate.net

Advanced Extraction and Purification Protocols (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS)

After hydrolysis and derivatization, the derivatized metabolite must be extracted and purified from the sample matrix. Several techniques are employed for this purpose, each with its advantages.

Liquid-Liquid Extraction (LLE) is a widely used method where the derivatized sample is partitioned between an aqueous phase and an immiscible organic solvent, typically ethyl acetate. usda.govnih.govnih.gov The NP-AMOZ preferentially moves into the organic layer, which is then separated and concentrated. usda.gov A subsequent defatting step, often involving n-hexane, may be necessary to remove lipids that can interfere with the analysis. tandfonline.comusda.gov

Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction. nih.govnih.govmdpi.com In this technique, the sample extract is passed through a solid sorbent material packed in a cartridge. nih.govmdpi.com The analyte of interest is retained on the sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov Polystyrene-based sorbents are commonly used for the extraction of nitrofuran metabolites. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines extraction and cleanup into a single step. researchgate.netphenomenex.com The sample is first extracted with a solvent like acetonitrile, followed by the addition of salts to induce phase separation. phenomenex.com A dispersive SPE (d-SPE) step is then performed by adding a sorbent to the extract to remove matrix interferences. phenomenex.com Modified QuEChERS methods have been successfully applied to the analysis of nitrofuran metabolites. researchgate.net

Table 2: Comparison of Extraction and Purification Protocols for this compound Metabolites

Protocol Principle Common Solvents/Sorbents Key Advantages
LLE Partitioning between immiscible liquid phases. usda.govnih.govnih.gov Ethyl acetate, n-hexane. tandfonline.comusda.gov Simple, widely applicable.
SPE Selective retention on a solid sorbent. nih.govnih.govmdpi.com Polystyrene sorbents, C18. nih.gov High selectivity, clean extracts. nih.gov

| QuEChERS | Combined extraction and dispersive SPE cleanup. researchgate.netphenomenex.com | Acetonitrile, various d-SPE sorbents. phenomenex.com | Fast, high throughput, reduced solvent use. phenomenex.com |

Method Validation and Quality Assurance Protocols in this compound Research

To ensure the reliability and comparability of analytical results for this compound, rigorous method validation and quality assurance protocols are essential.

Compliance with International Regulatory Guidelines for Analytical Methods (e.g., EC Decision 2002/657/EC, ISO Guide 11843)

Analytical methods for the detection of banned substances like this compound in food products must be validated according to internationally recognized guidelines. A key regulation in the European Union is the Commission Decision 2002/657/EC, which establishes performance criteria and procedures for validating analytical methods. nih.govresearchgate.netscispace.comvliz.be

This decision outlines requirements for several validation parameters, including:

Specificity: The ability of the method to distinguish the analyte from other substances. anses.fr

Trueness (Accuracy): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. nih.govresearchgate.net This is often assessed through recovery studies using spiked samples. nih.govscispace.com

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This includes repeatability (within-day precision) and within-laboratory reproducibility (between-day precision). nih.govresearchgate.netscispace.com

Decision Limit (CCα): The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. nih.govresearchgate.netscispace.com

Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of β. nih.govresearchgate.netscispace.com

For confirmatory methods using mass spectrometry, such as LC-MS/MS, EC Decision 2002/657/EC requires a minimum of four identification points for banned substances. scispace.comvliz.be This is typically achieved by monitoring the precursor ion and at least two product ions. nih.govscispace.com

Interlaboratory Study Protocols and Proficiency Testing Schemes

Participation in interlaboratory studies and proficiency testing (PT) schemes is a critical component of quality assurance for laboratories analyzing this compound residues. piwet.pulawy.plinnocua.net These programs allow laboratories to assess their performance against their peers and demonstrate the reliability of their results. innocua.net

In a typical PT scheme, a central organizing body distributes homogenous test materials (e.g., spiked or incurred tissue samples) to participating laboratories for analysis. anses.fr The laboratories are unaware of the analyte concentrations. The results are then statistically analyzed to assess the performance of each laboratory, often using z-scores. anses.fr

The European Union Reference Laboratories (EURLs) regularly organize such proficiency tests for national reference laboratories to ensure harmonized and effective control of veterinary drug residues, including nitrofurans. piwet.pulawy.plinnocua.net These studies help to identify and reduce inter-laboratory variability and validate new analytical methods. innocua.net

Development and Characterization of this compound Reference Materials and Standards (e.g., Stable Isotope-Labeled Analogs, Impurities, Metabolites)

The accuracy and reliability of analytical methods for detecting this compound and its residues are fundamentally dependent on the availability of high-quality reference materials and standards. These materials are crucial for method validation, calibration, quality control, and ensuring the metrological traceability of measurement results. researchgate.netsci-hub.se The development and characterization of these standards, including stable isotope-labeled analogs, impurities, and metabolites, are critical scientific endeavors. axios-research.comqmx.comlgcstandards.com

Stable Isotope-Labeled Analogs

Stable isotope-labeled (SIL) internal standards are indispensable for modern quantitative analysis, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their use corrects for variations in sample preparation and analytical response, thereby improving the accuracy and precision of the results. sci-hub.seresearchgate.net For this compound analysis, several deuterated analogs have been synthesized and are used as internal standards.

The primary role of these SIL analogs is in isotope dilution mass spectrometry, a definitive quantitative technique. researchgate.net For instance, AMOZ-d5 serves as an internal standard in the analysis of the this compound metabolite in food matrices. sci-hub.se The synthesis of these compounds involves introducing stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecular structure of the parent drug or its metabolite. symeres.com This can be achieved by using isotopically enriched starting materials in the synthesis pathway or through hydrogen-deuterium exchange reactions on the final molecule. symeres.com The resulting labeled compound is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Several providers offer certified this compound-related stable isotope standards for research and regulatory testing. axios-research.compharmaffiliates.com

Interactive Table 1: Examples of Stable Isotope-Labeled this compound Reference Materials

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound-d51015855-64-7C₁₃H₁₁D₅N₄O₆329.32Deuterated analog of the parent drug. pharmaffiliates.com
This compound-d81246832-89-2C₁₃H₈D₈N₄O₆332.34Deuterated analog of the parent drug. pharmaffiliates.com
AMOZ-d5Not AvailableNot AvailableNot AvailableDeuterated analog of the metabolite AMOZ, used as an internal standard in LC-MS/MS analysis. sci-hub.se

This compound Impurities

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and quality assurance. Reference standards for impurities are essential for developing and validating analytical methods to quantify the levels of these impurities in the final drug product. axios-research.com These standards help in identifying unknown impurities, conducting stability studies, and assessing potential genotoxicity. axios-research.com Companies specializing in pharmaceutical reference standards synthesize and characterize potential impurities that may arise during the synthesis of this compound or through its degradation. axios-research.compharmaffiliates.com These characterized impurity standards are supplied with a comprehensive Certificate of Analysis (CoA) that complies with regulatory standards. axios-research.com

Metabolite Reference Standards: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

Since this compound is rapidly metabolized in animals, its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as the official marker residue for monitoring its illegal use in food-producing animals. tandfonline.comwaters.com Therefore, the availability of pure, well-characterized AMOZ reference standards is paramount for regulatory laboratories.

The production of reference materials for nitrofuran metabolites often involves complex processes. Feasibility studies have been conducted to develop certified reference materials (CRMs) of AMOZ in relevant food matrices, such as chicken muscle. researchgate.netsci-hub.se A common approach involves the controlled administration of this compound to live animals, followed by the preparation of a small-scale batch of incurred tissue. sci-hub.se This material is then processed (e.g., freeze-dried) and rigorously tested for homogeneity and stability to ensure its suitability as a CRM. researchgate.netsci-hub.se

Analytical methods for AMOZ typically require an initial acid hydrolysis step to release the metabolite from tissue proteins to which it is bound. This is followed by derivatization, commonly with 2-nitrobenzaldehyde (NBA), to form a stable derivative (NPAMOZ) that is more amenable to extraction and chromatographic analysis. sci-hub.seanses.fr

Pure AMOZ standards are also prepared synthetically for use in fortifying blank samples and creating calibration curves for analytical methods like HPLC and ELISA. tandfonline.com These standard solutions are typically prepared in solvents like methanol (B129727) and stored under controlled conditions (e.g., at 4°C in the dark) to ensure their stability. tandfonline.com

Interactive Table 2: Characterization of Key this compound-Related Reference Standards

Reference MaterialTypePurposePreparation/SourceAnalytical Application
This compoundAnalytical StandardAnalyte quantification, identification.Commercial synthesis. HPLC, LC-MS/MS.
This compound-d5Stable Isotope StandardInternal standard for quantitative analysis.Chemical synthesis with deuterated precursors. symeres.compharmaffiliates.comIsotope Dilution LC-MS/MS. researchgate.net
AMOZMetabolite StandardAnalyte quantification, identification.Chemical synthesis; available from chemical suppliers. HPLC, ELISA, LC-MS/MS. tandfonline.com
Incurred Chicken MuscleCertified Reference Material (CRM)Method validation, quality control.Produced from chickens administered this compound, followed by processing and characterization. sci-hub.seLC-MS/MS analysis for AMOZ. sci-hub.se

Metabolic Pathways and Biotransformation Studies of Furaltadone

In Vitro and Ex Vivo Metabolic Transformations of Furaltadone (B92408)

Microbial Biotransformation and Degradation Pathways (e.g., Aspergillus tamarii)

Microorganisms play a significant role in the degradation of nitrofurans. The process of microbial biotransformation utilizes microbial enzymes to convert organic compounds into structurally related products. inflibnet.ac.in Studies have investigated the potential of fungi, such as Aspergillus tamarii, to degrade this compound. Aspergillus tamarii isolate TN-7, which was isolated from soil with previous exposure to antibiotics, has demonstrated the ability to biotransform this compound. grafiati.comresearchgate.net

In laboratory-scale experiments using submerged fermentation, Aspergillus tamarii has been shown to effectively reduce the concentration of this compound over time. grafiati.comresearchgate.netakademisains.gov.my Quantification by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) showed that after 96 hours of incubation, Aspergillus tamarii isolate TN-7 could significantly reduce the amount of this compound. grafiati.comresearchgate.net This degradation capability suggests that certain microorganisms could potentially be used for the bioremediation of environments contaminated with nitrofuran antibiotics. grafiati.comresearchgate.net

Incubation Time (hours)This compound Reduction (%) by Aspergillus tamarii TN-7
9686.73%

Data sourced from studies on the biotransformation of this compound using Aspergillus tamarii isolate TN-7. grafiati.comresearchgate.net

Formation and Analytical Characterization of Protein-Bound Metabolites (e.g., AMOZ, AHD, SEM, DNSAH)

A crucial aspect of this compound metabolism is the formation of protein-bound metabolites that can persist in animal tissues long after the parent drug is no longer detectable. researchgate.netnih.govresearchgate.net this compound is known to be unstable in vivo and metabolizes quickly. thepharmajournal.comtandfonline.com The primary and stable tissue-bound metabolite of this compound is 3-amino-5-morpholinomethyl-2-oxazolidinone, commonly known as AMOZ. scispace.comresearchgate.netnih.govnih.govanses.fr This metabolite is considered the marker residue for detecting the illegal use of this compound in food-producing animals. scispace.comresearchgate.net

The formation of AMOZ involves the metabolic breakdown of the this compound molecule, resulting in a side-chain that can covalently bind to proteins. researchgate.netnih.gov This bound residue can be released from the tissue matrix under mild acidic conditions during laboratory analysis. researchgate.netnih.govnih.gov

Analytical methods for detecting these metabolites are highly sophisticated. Because the released side-chains like AMOZ lack a strong chromophore for UV detection, a derivatization step is required. researchgate.netnih.gov A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (NBA), which reacts with AMOZ to form a nitrophenyl derivative, NPAMOZ. researchgate.netnih.govresearchgate.net This derivative is more easily detected and quantified. researchgate.netnih.gov

Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are standard for the confirmatory analysis of AMOZ and other nitrofuran metabolites. thepharmajournal.comnih.govscielo.br These methods are highly sensitive and specific, allowing for the detection of residues at very low concentrations (e.g., µg/kg levels). thepharmajournal.comnih.govicm.edu.pl Often, analytical methods are developed for the simultaneous detection of multiple nitrofuran metabolites. These include 1-aminohydantoin (B1197227) (AHD), semicarbazide (B1199961) (SEM), and 3,5-dinitrosalicylic acid hydrazide (DNSAH), which are the marker residues for nitrofurantoin (B1679001), nitrofurazone, and nifursol, respectively. scispace.comthepharmajournal.comanses.frscielo.brteagasc.ie

Parent NitrofuranMarker Residue Metabolite
This compound AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)
Furazolidone (B1674277)AOZ (3-amino-2-oxazolidinone)
NitrofurantoinAHD (1-aminohydantoin)
NitrofurazoneSEM (Semicarbazide)
NifursolDNSAH (3,5-dinitrosalicylic acid hydrazide)

Table showing common nitrofuran drugs and their corresponding tissue-bound marker residue metabolites. scispace.comanses.frteagasc.ie

Enzymatic Mechanisms Governing this compound Biotransformation (e.g., Nitroreductase Activity)

The biotransformation of this compound is initiated by enzymatic activity. Like other nitroaromatic compounds, the antimicrobial action and metabolic activation of this compound depend on the reduction of its 5-nitro group. vulcanchem.comnih.gov This process is catalyzed by enzymes known as nitroreductases. vulcanchem.comnih.govnih.govtandfonline.com

Bacterial nitroreductases, specifically Type I (oxygen-insensitive) nitroreductases, are primarily responsible for this activation. nih.govnih.gov These enzymes transfer electrons, often from NADH or NADPH, to the nitrofuran, reducing the nitro group to form highly reactive intermediates, such as nitro anion radicals. vulcanchem.comnih.gov These reactive species are responsible for the drug's therapeutic effects, as they can damage bacterial DNA and other cellular macromolecules.

This reductive activation is also the first step in the metabolic breakdown of the drug within the host animal. The reactive intermediates generated can covalently bind to cellular components like proteins, leading to the formation of the stable, tissue-bound residues such as AMOZ. scispace.comresearchgate.net The liver is a primary site for drug metabolism and contains a variety of enzymes, including cytochrome P450s, that can participate in biotransformation. nih.gov However, for nitrofurans, the initial and critical activation step is widely attributed to nitroreductase activity. vulcanchem.comnih.govtandfonline.com Studies have shown that inhibiting nitroreductase activity can decrease the metabolism of nitrofurans. tandfonline.com

Comparative Metabolic Fate Studies across Diverse Research Models

The metabolic fate of this compound varies across different biological systems and animal species. Comparative studies using various models have revealed differences in degradation rates and metabolite profiles.

In vitro studies with pig hepatocytes showed that the primary metabolite resulted from the N-oxidation of the morpholino ring, leaving the nitrofuran structure intact. nih.gov This N-oxide metabolite was not further metabolized by either the pig hepatocytes or by Salmonella typhimurium bacteria. nih.gov In contrast, incubation with S. typhimurium resulted in an open-chain cyano-metabolite as the major product, a pathway that was not observed in the pig hepatocytes. nih.gov Both systems, however, produced protein-bound metabolites from which the AMOZ side-chain could be released. nih.gov

In vivo and ex vivo studies in ruminants and other animals have also provided insights.

Goats and Cows: An in vitro study using liver homogenates from goats and cows reported a rapid degradation half-life for this compound of just 13 minutes. nih.gov An in vivo study in lactating goats found a slightly longer half-life of 35 minutes, with the parent drug being rapidly absorbed, distributed, and extensively degraded. nih.gov

Calves: Studies in preruminant calves demonstrated rapid post-mortal degradation of this compound in edible tissues like the liver, kidney, and muscle. nih.gov The degradation half-lives were very short, ranging from under 7 minutes to 63 minutes, rendering these tissues unsuitable for monitoring the parent drug soon after slaughter. nih.gov

Placental transfer studies have also shown species-specific differences. This compound was found to cross the placenta more readily than the related nitrofuran, nitrofurantoin, in all species tested (guinea pig, rabbit, dog, and sheep). physiology.org The extent of placental transfer was greatest in the dog compared to the other species. physiology.org These findings highlight that both the drug's chemical properties and the specific physiology of the animal model influence the metabolic fate of this compound. physiology.org

Research ModelKey Metabolic FindingsHalf-Life (t½)
Pig Hepatocytes (in vitro)Major metabolite is the N-oxide of the morpholino ring. nih.govNot specified
S. typhimurium (in vitro)Major metabolite is an open-chain cyano-metabolite. nih.govNot specified
Goat/Cow Liver Homogenates (in vitro)Rapid degradation. nih.gov13 minutes
Lactating Goat (in vivo)Rapid absorption, distribution, and degradation. nih.gov35 minutes
Preruminant Calves (post-mortal)Rapid degradation in edible tissues. nih.gov<7 to 63 minutes

Environmental Fate, Transport, and Degradation of Furaltadone

Unraveling the Impact of Light: Photolytic Degradation

Sunlight plays a crucial role in the natural attenuation of furaltadone (B92408) in surface waters. The primary mechanism of this breakdown is through photolysis, a process where light energy directly or indirectly leads to the transformation of the chemical compound.

Direct Absorption of Light and its Consequences

Direct photolysis is the dominant degradation pathway for this compound in aquatic environments. nih.gov This process begins with the this compound molecule absorbing photons from sunlight. This absorption of energy excites the molecule to a higher energy state, making it unstable and prone to chemical alteration. A key initial step in the photolysis of nitrofurans like this compound is the isomerization between their syn and anti forms, which occurs within the first few minutes of light exposure. nih.gov

The efficiency of direct photolysis is quantified by the quantum yield, which represents the number of molecules that degrade per photon of light absorbed. acs.org For this compound, the quantum yield for direct photodegradation has been calculated to be 0.0049 ± 0.0006. acs.org This value, along with the rate constant of direct photolysis, highlights that this process is significantly faster than indirect photochemical degradation pathways. nih.gov In a mid-summer scenario at 45°N latitude, the half-life for this compound due to direct photolysis is estimated to be between 0.080 and 0.44 hours. nih.gov

The Role of Reactive Intermediates in Indirect Photolysis

While direct photolysis is the main driver of this compound's breakdown, indirect photolysis also contributes, albeit to a lesser extent. This process involves reactive oxygen species (ROS), which are highly reactive chemical entities formed in sunlit waters. The most important ROS in this context are singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov

Although these reactive species can degrade this compound, their contribution is minimal compared to direct photolysis. nih.gov The calculated half-lives for the reaction of this compound with singlet oxygen and hydroxyl radicals are in the ranges of 120-1900 hours and 74-82 hours, respectively. nih.gov This indicates a much slower degradation process compared to the rapid breakdown initiated by direct light absorption.

Identifying the Breakdown Products

In heterogeneous phase degradation, such as in the presence of titanium dioxide and persulfate, different intermediates are formed. These include compounds with molecular formulas C12H17N4O4 and C11H14N3O4, which subsequently degrade into smaller molecules like C8H15O3N3, C4H10NO, and C5H10NO. researchgate.netresearchgate.net A proposed mineralization mechanism in a homogeneous phase suggests the formation of 5-hydroxymethylene-2(5H)-furanone and nitric oxide as the main intermediates. researchgate.netresearchgate.net

Table 1: Identified Phototransformation Products of this compound

Parent Compound Process Identified Transformation Products/Intermediates
This compound Photolysis Nitrofuraldehyde
This compound Heterogeneous Phase Degradation (UVA/TiO₂/PS) C12H17N4O4, C11H14N3O4, C8H15O3N3, C4H10NO, C5H10NO
This compound Homogeneous Phase Mineralization (UV/PS) 5-hydroxymethylene-2(5H)-furanone, NO

Advanced Technologies for this compound Removal

To address the presence of this compound in water, researchers have explored various Advanced Oxidation Processes (AOPs). These engineered systems are designed to generate highly reactive radicals to accelerate the degradation of persistent organic pollutants.

Harnessing the Power of Persulfate

Persulfate-based AOPs have shown significant promise for the efficient removal of this compound. researchgate.net These processes involve the activation of persulfate anions (S₂O₈²⁻) to generate potent sulfate (B86663) radicals (SO₄•⁻), which are highly effective oxidizing agents. researchgate.net

Activation can be achieved using ultraviolet (UV) light. Studies have shown that a UV/persulfate system can achieve nearly 80% mineralization of this compound within 30 minutes. researchgate.net The rate constant for this process (kUV/PS = 0.0206 min⁻¹) is faster than that of UV alone or a UV/hydrogen peroxide system. researchgate.net Combining titanium dioxide with persulfate under solar light (Solar/TiO₂/PS) has also been identified as a cost-effective method, though it requires an additional step to recover the catalyst. researchgate.net

The Role of Semiconductor Photocatalysts

Heterogeneous photocatalysis, utilizing semiconductor materials, is another effective AOP for this compound degradation. These materials, when illuminated with light of sufficient energy, generate electron-hole pairs that can initiate redox reactions, leading to the formation of reactive oxygen species. mdpi.com

Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free photocatalyst due to its ability to be activated by visible light. mdpi.com When combined with persulfate, g-C₃N₄-based systems exhibit a synergistic effect, enhancing the generation of reactive species and leading to the rapid degradation of furan-based antibiotics. researchgate.netmdpi.com In one study, a g-C₃N₄/persulfate system achieved 100% removal of a similar nitrofuran, furazolidone (B1674277), in under 60 minutes with simulated solar light. researchgate.netresearchgate.net

Titanium dioxide (TiO₂) is a well-established photocatalyst that has also been successfully employed for this compound degradation. researcher.lifenih.govresearchgate.net For instance, a nanocomposite of copper, nickel, titanium dioxide, and multi-walled carbon nanotubes (Cu/Ni/TiO₂/MWCNTs) demonstrated a 75% degradation efficiency of this compound within 45 minutes under visible light irradiation. researcher.lifenih.govresearchgate.net The presence of holes (h⁺) in the TiO₂/persulfate system plays a significant role, altering the mineralization mechanism compared to homogeneous phase reactions. researchgate.netresearchgate.net Furthermore, a novel dual Z-scheme heterostructure photocatalyst, Er₂Sn₂O₇/NiS₂/V@g-C₃N₄, when combined with persulfate, showed an 81.39% photodegradation efficiency for this compound in 90 minutes. researchgate.netresearchgate.netresearchgate.net

Table 2: Performance of Advanced Oxidation Processes for this compound Degradation

AOP System Degradation Efficiency Time Key Findings
UV/Persulfate ~80% mineralization 30 min Faster degradation rate compared to UV alone or UV/H₂O₂.
Solar/TiO₂/Persulfate Cost-effective - Requires catalyst recovery step.
g-C₃N₄/Persulfate 100% removal (of Furazolidone) < 60 min Synergistic effect enhances reactive species generation.
Cu/Ni/TiO₂/MWCNTs 75% degradation 45 min Effective under visible light.
Er₂Sn₂O₇/NiS₂/V@g-C₃N₄/Persulfate 81.39% photodegradation 90 min Demonstrates the potential of complex heterostructures.

Mechanistic Insights into Reactive Radical Species Involvement (e.g., h+, O2•–, SO4•–, •OH)

Advanced Oxidation Processes (AOPs) are instrumental in the degradation of persistent organic pollutants like this compound. mdpi.comnih.gov These processes generate highly reactive radical species that effectively break down the complex molecular structure of the compound. mdpi.comnih.gov

Scavenging studies have been crucial in identifying the primary reactive species responsible for this compound degradation. In photocatalytic systems, particularly those utilizing novel heterostructures like Er2Sn2O7/NiS2/V@g-C3N4, the main active species have been identified as photogenerated holes (h+), superoxide (B77818) radical anions (O2•–), sulfate radicals (SO4•–), and hydroxyl radicals (•OH). researchgate.netcolab.ws The synergistic effect of these radicals leads to efficient degradation of the this compound molecule. researchgate.netresearchgate.net For instance, in a dual Z-scheme photocatalytic system, these four species were confirmed to be the main active radicals. researchgate.netcolab.ws

The ozonation of this compound also proceeds through the action of hydroxyl radicals, especially under alkaline conditions, leading to the breakdown of the molecule into smaller organic acids. researchgate.net The generation and interaction of these various radical species are fundamental to the successful application of AOPs for the removal of this compound from aqueous environments. mdpi.comnih.gov

Biodegradation and Bioremediation Potential of this compound

The biodegradation of this compound offers a promising and environmentally compatible approach for its removal from contaminated ecosystems. This process relies on the metabolic activity of various microorganisms to transform the compound into less harmful substances.

Characterization of Microbial Communities Involved in this compound Degradation

Several studies have focused on identifying and characterizing microbial communities with the capacity to degrade this compound. Both bacterial and fungal species have shown potential in this regard.

Metagenomic analysis of activated sludge from wastewater treatment plants (WWTPs) revealed the presence of diverse microbial communities capable of degrading nitrofurans, including this compound. researchgate.netresearchgate.net In these consortia, the phylum Proteobacteria followed by Bacteroidetes were often dominant. researchgate.net However, the introduction of nitrofurans can significantly alter the structure of these communities. researchgate.net For example, in one study, the most abundant families in the initial samples, Comamonadaceae and Pseudomonadaceae in one consortium and Aeromonadaceae and Vibrionaceae in another, were remarkably reduced after treatment with nitrofurans. researchgate.net

Specific microbial strains have also been isolated and identified for their this compound-degrading abilities. The fungus Aspergillus tamarii isolate TN-7, obtained from soil with a history of antibiotic exposure, has demonstrated the ability to degrade this compound. researchgate.net Studies have also implicated various genera of bacteria, such as Pseudomonas, in the degradation of organic pollutants, and it is likely that members of this genus are involved in this compound breakdown. nih.govnih.gov The degradation process often involves enzymes that can break down the complex structure of the nitrofuran molecule. researchgate.netnih.gov

Optimization of Biological Removal Efficiency in Environmental Systems

Optimizing the efficiency of biological this compound removal is crucial for practical bioremediation applications. oup.comijlpr.comnih.gov Several factors influence the rate and extent of biodegradation. ijlpr.comnih.govresearchgate.net

Key Optimization Parameters:

Microbial Consortium: The composition and adaptability of the microbial community are paramount. researchgate.netnih.gov While an increase in biodiversity might be expected to correlate with higher degradation capacity, some studies have shown that higher biodiversity can sometimes correspond to lower biodegradation rates for specific compounds like nitrofurans. researchgate.net

Nutrient Availability: The presence of essential nutrients like carbon, nitrogen, and phosphorus is critical for microbial growth and metabolic activity. nih.govijlpr.com

Environmental Conditions: Factors such as pH, temperature, and moisture content significantly impact microbial activity and, consequently, degradation efficiency. ijlpr.comnih.gov For instance, most microorganisms have a narrow optimal pH and temperature range for growth and enzymatic function. ijlpr.com

Initial Contaminant Concentration: The initial concentration of this compound can affect the biodegradation rate. researchgate.net Higher concentrations may be inhibitory to some microbial populations. oup.com

Bioavailability: The accessibility of this compound to the degrading microorganisms is a key limiting factor. ijlpr.comnih.gov The compound's sorption to soil and sediment particles can reduce its availability in the aqueous phase for microbial uptake. ijlpr.com

By manipulating these parameters, it is possible to enhance the biological removal of this compound in contaminated environments. This can involve biostimulation, where the growth of indigenous degrading populations is encouraged by adding nutrients and optimizing conditions, or bioaugmentation, which involves introducing specific microorganisms with known degradative capabilities. nih.govoup.com

Environmental Distribution, Sorption, and Bioaccumulation Studies

Adsorption and Leaching Characteristics in Soil and Sediment Matrices

The sorption of this compound to soil and sediment is a key process that influences its mobility and bioavailability in the environment. nih.govnih.gov Studies have shown that this compound can be adsorbed from aqueous solutions onto various materials, including magnetic multi-walled carbon nanotubes, which have been investigated as a potential adsorbent for its removal. researchgate.net

The extent of sorption is influenced by several factors, including the physicochemical properties of the soil or sediment and the surrounding environmental conditions. nih.govtheopenscholar.com

Factors Influencing this compound Sorption:

FactorInfluence on SorptionReference
pH Sorption efficiency can be pH-dependent. For example, the adsorption of this compound onto magnetic multi-walled carbon nanotubes was found to be optimal at a pH of 7. researchgate.net
Sorbent Amount The amount of adsorbent material available affects the overall removal of this compound from the solution. researchgate.net
Sorption Time The contact time between this compound and the sorbent material influences the extent of adsorption until equilibrium is reached. researchgate.net
Temperature Temperature can affect the thermodynamics of the adsorption process. researchgate.net
Organic Carbon Content The total organic carbon content of soil and sediment is often a dominant factor controlling the sorption of organic pollutants. nih.gov

The sorption process can be described by various models, such as the Langmuir and pseudo-second-order models, which provide insights into the kinetics and equilibrium of adsorption. researchgate.net The potential for this compound to leach through the soil profile and contaminate groundwater is inversely related to its sorption affinity for the soil matrix. Stronger sorption leads to reduced leaching potential.

Bioaccumulation Studies in Aquatic Organisms (e.g., Macroalgae Ulva lactuca)

Bioaccumulation refers to the uptake and concentration of a chemical by an organism from its environment. Studies have demonstrated that this compound has the potential to bioaccumulate in aquatic organisms. researchgate.netnih.gov

The green macroalgae Ulva lactuca has been identified as a useful biomonitor for this compound contamination due to its ability to accumulate the compound from the surrounding water. researchgate.netnih.govresearchgate.net Research has shown that U. lactuca can take up this compound, with internal concentrations reaching significant levels. researchgate.netnih.gov In one study, the maximum internal concentration of this compound in U. lactuca was recorded as 18.84 µg g⁻¹ wet weight. nih.gov The uptake of the compound can be relatively rapid, with a peak concentration reached within the first few hours of exposure. uc.pt

This bioaccumulation potential raises concerns about the transfer of this compound through the aquatic food web. researchgate.net As a primary producer, macroalgae like U. lactuca form the base of many aquatic food chains, and their contamination can lead to the biomagnification of this compound in higher trophic levels. researchgate.netdaneshyari.com

Mechanistic Investigations of Furaltadone S Biological Interactions Excluding Clinical Efficacy and Safety Profiles

Molecular and Cellular Interaction Studies (Microbial Focus)

The antibacterial action of furaltadone (B92408), like other nitrofurans, is contingent on its reduction by bacterial enzymes to highly reactive electrophilic intermediates. ontosight.ai These intermediates are responsible for the drug's broad-spectrum activity, targeting multiple cellular processes simultaneously. ontosight.aimsdvetmanual.com

Nucleic Acid Interaction and Damage Mechanisms (e.g., DNA Adduct Formation)

A primary mechanism of this compound's bactericidal activity involves the damage of bacterial genetic material. ontosight.ai Following intracellular reduction, the reactive intermediates of this compound can interact with bacterial DNA, leading to significant damage. ontosight.ainih.gov This damage can manifest as single-strand breaks in the DNA backbone. nih.govmcmaster.ca

The interaction between the activated this compound and DNA is believed to involve the formation of DNA adducts, which are segments of DNA bound to the chemical agent. ncl.edu.twwikipedia.org These adducts can disrupt the normal processes of DNA replication and transcription, ultimately inhibiting bacterial growth and leading to cell death. The formation of multiple different adducts by a related nitrofuran compound has been demonstrated, suggesting a complex pattern of DNA damage. nih.gov The capacity of these reactive intermediates to covalently bind to nucleophilic sites on DNA, such as the N3 and N7 positions of guanine (B1146940) and adenine, is a key aspect of their genotoxic effect. wikipedia.org

Ribosomal and Protein Synthesis Perturbations

In addition to damaging DNA, this compound and other nitrofurans interfere with bacterial protein synthesis. ontosight.aimsdvetmanual.com This is a critical aspect of their multi-targeted mechanism of action. The reactive intermediates generated from this compound can inhibit bacterial ribosomes, the cellular machinery responsible for protein synthesis. msdvetmanual.com

Some evidence suggests that this compound may bind to the 50S ribosomal subunit, which would prevent the formation of the initiation complex required to start protein synthesis. ontosight.ai By disrupting the synthesis of essential proteins, this compound effectively halts vital cellular functions, contributing to its bacteriostatic and, at higher concentrations, bactericidal effects. msdvetmanual.com Perturbations in protein synthesis can be a significant stressor for bacteria, leading to a compensatory increase in the expression of the translational machinery. ista.ac.at

Induction of Oxidative Stress and Microbial Antioxidant Responses

The metabolic activation of this compound is intrinsically linked to the generation of oxidative stress within the bacterial cell. The reduction of the nitro group can produce reactive oxygen species (ROS), which are highly damaging to cellular components. nih.gov Prolonged exposure to this compound has been shown to facilitate oxidative stress in bacterial cells. nih.gov

This induced oxidative stress can damage not only DNA but also proteins and lipids. nih.gov In response to this chemical stress, bacteria activate their antioxidant defense systems. mdpi.com Studies have documented an increased activity of enzymes like catalase and glutathione (B108866) S-transferases in bacteria exposed to nitrofurans, indicating an attempt to neutralize the damaging ROS. nih.gov The ability of bacteria to mount an effective antioxidant response can influence their susceptibility to this compound.

Microbial Resistance Mechanisms to this compound and the Nitrofuran Class

The emergence of bacterial resistance to this compound and other nitrofurans is a significant concern. Resistance primarily develops through genetic mutations that alter the activation of the drug or increase its removal from the cell. nih.govijcmas.comreactgroup.org

Role of Nitroreductase Gene Mutations (e.g., nfsA, nfsB)

The primary mechanism of resistance to nitrofurans involves mutations in the genes encoding nitroreductases, the enzymes responsible for activating the prodrug. nih.govnih.gov In many bacteria, including Escherichia coli, two key oxygen-insensitive nitroreductases are encoded by the nfsA and nfsB genes. nih.govbham.ac.uk

Loss-of-function mutations in these genes prevent the reduction of this compound to its reactive intermediates, thereby rendering the drug ineffective. nih.govplos.org Resistance often develops in a stepwise manner, with an initial mutation in nfsA leading to a first level of resistance, followed by a subsequent mutation in nfsB conferring a higher level of resistance. nih.govmcmaster.ca These mutations can include deletions, frameshifts, nonsense mutations, or the insertion of mobile genetic elements that disrupt the gene's function. microbiologyresearch.orgasm.org

GeneFunctionRole in Resistance
nfsAEncodes a major oxygen-insensitive nitroreductase. nih.govbham.ac.ukMutations are often the first step in developing nitrofuran resistance. nih.gov
nfsBEncodes a minor oxygen-insensitive nitroreductase. bham.ac.ukmcmaster.caMutations can confer higher levels of resistance, often following an initial nfsA mutation. nih.gov
ribEInvolved in the biosynthesis of flavin mononucleotide (FMN), a cofactor for NfsA and NfsB. plos.orgbio-conferences.orgMutations can lead to resistance by reducing the activity of the nitroreductases. plos.org

Characterization of Efflux Pump Systems in Resistance Development

Another important mechanism of resistance is the active removal of the antibiotic from the bacterial cell by efflux pumps. ijcmas.comreactgroup.orgsrce.hrnih.gov These are membrane-spanning protein complexes that can recognize and expel a wide range of toxic compounds, including antibiotics. researchgate.net

Overexpression of certain efflux pumps can reduce the intracellular concentration of this compound, preventing it from reaching its targets in sufficient quantities to exert its antibacterial effect. nih.govresearchgate.net While mutations in nitroreductase genes are the most common cause of high-level resistance, efflux pumps can contribute to reduced susceptibility and may act synergistically with other resistance mechanisms. nih.govresearchgate.netnih.gov In some cases, mutations in the regulatory genes that control the expression of efflux pumps can lead to their overproduction and, consequently, to increased resistance. srce.hrresearchgate.net

Efflux Pump FamilyGeneral FunctionRelevance to Nitrofuran Resistance
Resistance-Nodulation-Division (RND)A major family of efflux pumps in Gram-negative bacteria, responsible for multidrug resistance. researchgate.netmdpi.comOverexpression of RND pumps like AcrAB-TolC can contribute to reduced susceptibility to nitrofurans. nih.govresearchgate.net
Major Facilitator Superfamily (MFS)A large and diverse family of secondary transporters found in all kingdoms of life.Some MFS pumps have been implicated in antibiotic efflux, although their specific role in this compound resistance is less characterized.
ATP-Binding Cassette (ABC)A superfamily of transporters that utilize ATP hydrolysis to move substrates across membranes.ABC transporters are known to be involved in the efflux of various drugs in bacteria.

Comparative Evolutionary Studies of Resistance

The emergence of resistance to nitrofuran antibiotics, including this compound, is a significant area of research. Although studies focusing exclusively on this compound are limited, extensive research on the closely related compound, nitrofurantoin (B1679001), provides critical insights into the evolutionary pathways of resistance, which are largely applicable to this compound due to their structural and mechanistic similarities. The primary mechanism of resistance in Enterobacteriaceae is the enzymatic inactivation of the drug, a process that would otherwise produce cytotoxic electrophilic intermediates. nih.govnih.govresearchgate.net This inactivation is primarily mediated by nitroreductase enzymes encoded by the nfsA and nfsB genes. nih.govnih.govresearchgate.net

The evolution of high-level resistance is typically a stepwise process involving sequential loss-of-function mutations in these two genes. nih.govnih.gov Studies in Escherichia coli have shown that the initial mutation often occurs in the nfsA gene, leading to intermediate resistance. nih.govnih.gov This is because the NfsA enzyme is the more efficient of the two at activating nitrofurans. A subsequent mutation in the nfsB gene in these nfsA mutants then confers a higher level of resistance. nih.govnih.gov This two-step evolutionary pathway, with nfsA inactivation preceding nfsB inactivation, is a recurring observation. nih.govresearchgate.net

Comparative genomic analyses across different species within the Enterobacteriaceae family, such as E. coli, Klebsiella pneumoniae, and Enterobacter spp., have revealed that while the target genes (nfsA and nfsB) are conserved, the specific mutations that arise can be diverse and species-specific. researchgate.net These mutations include deletions, point mutations leading to amino acid substitutions, and insertions of mobile genetic elements that disrupt the gene's coding sequence. nih.govresearchgate.net For instance, in Salmonella enterica, resistance has been linked to IS1 insertions in nfsA and codon duplications in nfsB. nih.gov This indicates that while the evolutionary pressure exerted by nitrofurans selects for the loss of the same core functions across different bacteria, the genetic solutions that emerge can be varied, reflecting independent evolutionary events. researchgate.net

Furthermore, research has demonstrated cross-resistance among different nitrofuran derivatives. rsc.org A study on uropathogenic E. coli found that resistance to nitrofurantoin often correlates with resistance to other nitrofurans like furazolidone (B1674277) and furazidin, suggesting that a mutation conferring resistance to one is likely to confer resistance to others in the same class. rsc.org

Table 1: Observed Genetic Mechanisms of Nitrofuran Resistance in Enterobacteriaceae
Bacterial SpeciesGene(s) ImplicatedObserved Mutation TypesResulting Phenotype
Escherichia colinfsA, nfsBDeletions, point mutations, IS element insertions (e.g., IS1, IS4)Stepwise increase in resistance; initial nfsA mutation followed by nfsB mutation. nih.govnih.gov
Salmonella entericanfsA, nfsBIS1 insertion, codon duplicationLoss of nitroreductase activity. nih.gov
Klebsiella pneumoniaenfsA, nfsB, ribESpecies- and clone-specific mutationsHigh-level resistance. researchgate.net
Enterobacter spp.nfsA, nfsB, ribEVarious mutationsHigh-level resistance. researchgate.net

Interactions with Biological Recognition Elements for Biosensor Development

The unique chemical structure of this compound has been exploited for the development of highly specific and sensitive biosensors. These technologies rely on the precise interaction between the this compound molecule and a recognition element, such as a custom-designed polymer or a nanoparticle-based probe.

Design and Application of Molecularly Imprinted Polymers (MIPs) for Selective Binding

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. nih.gov In the context of this compound detection, MIPs are created by polymerizing functional monomers and a cross-linking agent in the presence of this compound, which acts as a molecular template. nih.gov After polymerization, the this compound template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the this compound molecule. nih.gov

The selective binding is primarily driven by non-covalent interactions, with hydrogen bonding playing a crucial role. nih.govbiorxiv.org Monomers are chosen for their ability to form hydrogen bonds with the functional groups on the this compound molecule, such as the carbonyl and nitro groups. nih.govbiorxiv.org This process creates a polymer matrix that can selectively rebind this compound from a complex sample matrix. nih.gov

These this compound-specific MIPs have been successfully applied as selective adsorbents in solid-phase extraction (SPE) procedures to isolate and concentrate the analyte from aqueous samples before detection. nih.gov Furthermore, these MIPs have been immobilized on gold electrode surfaces, often entrapped within a sol-gel matrix, to create electrochemical sensors for this compound. nih.gov These sensors leverage the change in electrochemical impedance upon the binding of this compound to the MIP recognition sites. nih.gov

Elucidation of Intermolecular Hydrogen Bonding and Other Interactions in Sensing Probes (e.g., Gold Nanoparticles)

Gold nanoparticles (AuNPs) have emerged as a versatile platform for the development of optical and fluorescent biosensors for this compound. mdpi.com One notable example involves the use of pamoic acid-capped gold nanoparticles (PA@AuNPs) as a fluorescent probe. mdpi.com In this system, the interaction between this compound and the PA@AuNPs leads to a quenching of the nanoparticles' intrinsic fluorescence. mdpi.com

Spectroscopic analyses, including UV-vis, XRD, and FTIR, have confirmed the formation of a ground-state complex between the PA@AuNPs and this compound. mdpi.com The primary interaction mechanism is static quenching, driven by intermolecular hydrogen bonding between the this compound molecule and the pamoic acid capping agent on the surface of the gold nanoparticles. mdpi.com Theoretical studies using density functional theory (DFT) have further elucidated these surface interactions, showing that the HOMO (Highest Occupied Molecular Orbital) is localized on the morpholine (B109124) group of this compound, while the LUMO (Lowest Unoccupied Molecular Orbital) is on the free carboxyl-gold functional group of the PA@AuNPs in the complex. nih.gov

The sensitivity of such nanosensors is remarkable, with limits of detection (LoD) in the nanomolar range. mdpi.com The binding affinity can be quantified by the association constant (Ka), which provides a measure of the strength of the interaction between the analyte and the sensing probe. mdpi.com

Table 2: Performance Characteristics of a this compound-Sensing Fluorescent Probe
Sensing ProbeAnalyteMatrixBinding Constant (Ka)Limit of Detection (LoD)Interaction Mechanism
Pamoic Acid-Capped Gold Nanoparticles (PA@AuNPs)This compoundWater1.0615 × 102 M-19.78 nMStatic quenching via intermolecular hydrogen bonding. mdpi.com
Pamoic Acid-Capped Gold Nanoparticles (PA@AuNPs)This compoundBlood Serum1.0595 × 102 M-16.07 nMStatic quenching via intermolecular hydrogen bonding. mdpi.com

Emerging Research Directions and Future Perspectives for Furaltadone Studies

Integration of Advanced Technologies in Furaltadone (B92408) Analytical Research

Advanced analytical technologies are revolutionizing the detection and study of this compound, enabling faster, more sensitive, and more comprehensive analyses. These methodologies are critical for monitoring its residues and understanding its mechanism of action at a molecular level.

The need for rapid and cost-effective monitoring of this compound and its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in food products and environmental samples has driven the development of high-throughput screening (HTS) methods. researchgate.net Immunoassays, in particular, have emerged as a valuable tool. Techniques like enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA) offer significant advantages in terms of simplicity, speed, and cost-effectiveness compared to traditional chromatographic methods. researchgate.net

Researchers have successfully developed monoclonal and polyclonal antibodies for the specific detection of this compound and AMOZ. ebi.ac.uknih.govnih.gov For instance, a monoclonal antibody-based FPIA was developed for the high-throughput screening of this compound and AMOZ in animal feeds and tissues. nih.gov This method is homogeneous, requiring no separation steps, and the antibody-tracer interaction reaches equilibrium in just 10 minutes. nih.gov Similarly, various competitive indirect ELISAs (ciELISA) have been established, utilizing novel haptens to produce highly sensitive and specific antibodies, thereby improving detection limits for AMOZ in diverse matrices like fish, shrimp, honey, and eggs. ebi.ac.uknih.govnih.gov These immunoassays serve as effective screening tools, and their results often show a high correlation with confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Table 1: High-Throughput Screening Methods for this compound and its Metabolite (AMOZ)
MethodologyTarget Analyte(s)Key FeaturesReported Limit of Detection (LOD) / IC₅₀Source(s)
Fluorescence Polarization Immunoassay (FPIA)This compound, AMOZ (as NPAMOZ)Simple, fast (10 min equilibrium), homogeneous assay.LOD: 0.6 µg L⁻¹ (this compound), 0.3 µg L⁻¹ (NPAMOZ) nih.gov
Competitive Indirect ELISA (ciELISA)AMOZ (as 2-NP-AMOZ)Uses polyclonal antibodies with a novel immunogen hapten for high selectivity.LOD: 0.1 µg kg⁻¹; IC₅₀: 0.325 µg kg⁻¹ nih.gov
Chemiluminescent ELISA (CLELISA)AMOZ (as NPAMOZ)Offers a broad detection range and high sensitivity for various animal tissues.Not specified ebi.ac.uk
Ridascreen ELISA KitsAMOZCommercially available kits evaluated for fish muscle. Good repeatability and recovery.MDL: 0.2 ng/g researchgate.net

Omics technologies, which provide a large-scale characterization of biological molecules, are powerful tools for elucidating the molecular mechanisms underlying the effects of chemical compounds. scielo.org.mxnih.gov Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) can offer deep insights into how this compound interacts with biological systems at a cellular level. mdpi.comresearchgate.net

By analyzing changes in gene expression (transcriptome) and protein abundance (proteome) in cells or tissues exposed to this compound, researchers can identify affected biological pathways and key molecular players. nih.govnih.gov For example, integrated transcriptome-genome analyses have been used to study the effects of acquiring resistance to nitrofurans, providing complementary findings to proteomic and phenomic analyses. encyclopedia.pubresearchgate.net Although specific, in-depth omics studies focused solely on this compound are still emerging, research on related nitrofurans demonstrates the potential of these approaches. researchgate.net Such studies can help identify biomarkers of exposure or effect and reveal the intricate networks of genes and proteins that are perturbed by the compound, moving beyond single-endpoint analyses to a more holistic, systems-level understanding. nih.gov The application of these high-throughput techniques is expected to uncover novel mechanisms of action and resistance for this compound. scielo.org.mx

Development of High-Throughput Screening Methodologies

Computational Chemistry and In Silico Modeling for this compound Research

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, offering predictive insights that can guide and complement experimental work. These methods allow for the investigation of molecular properties, reaction mechanisms, and biological interactions at an atomic level of detail, saving both time and resources.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It has been widely applied to study chemical reactions, including the degradation of environmental contaminants like this compound. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, DFT can be used to map out the most likely degradation pathways. pku.edu.cnrsc.org

Recent studies have employed DFT to explore the photocatalytic degradation of this compound. colab.wsresearchgate.net For instance, DFT calculations helped predict the vulnerable sites on the this compound molecule that are most susceptible to attack by reactive species during photocatalysis. colab.ws These theoretical calculations, often combined with experimental data from techniques like gas chromatography-mass spectrometry (GC-MS), help to propose detailed degradation mechanisms and identify the resulting intermediate products. colab.wsresearchgate.net Furthermore, DFT is used to understand the interactions between this compound and the catalytic materials used for its degradation or detection, providing insights into the electronic properties and charge transfer mechanisms that drive these processes. researchgate.netmdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. mdpi.commdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This is crucial for understanding the mechanism of action of a drug or the basis of its toxicity.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the methodology has been applied to related compounds and in the development of electrochemical sensors for its detection. researchgate.netresearchgate.net For example, docking can be used to predict the interaction site between an analyte and a biological receptor or a synthetic material. researchgate.net Following docking, MD simulations can be employed to study the physical movements of the atoms and molecules in the complex over time. mdpi.com This provides a more dynamic picture of the binding stability and conformational changes that occur upon binding, offering deeper insights into the binding mechanism that static docking alone cannot provide. jlu.edu.cn

Table 2: Applications of Computational Chemistry in this compound Research
Computational MethodSpecific ApplicationKey Insights ProvidedSource(s)
Density Functional Theory (DFT)Elucidation of photocatalytic degradation pathways.Identifies reactive sites on the this compound molecule and predicts degradation intermediates. Validates charge-migration pathways in photocatalytic systems. colab.wsresearchgate.net
Density Functional Theory (DFT)Investigation of electrochemical detection mechanisms.Provides insights into the electronic properties and fast electron transport between the electrode material and this compound. mdpi.com
Molecular DockingPrediction of interaction sites.Used to predict the interaction between analytes and electrode materials or biological targets. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationsAnalysis of binding stability and dynamics.Characterizes the stability of ligand-receptor complexes over time, complementing docking studies. mdpi.comjlu.edu.cn

Density Functional Theory (DFT) in Degradation Pathway Elucidation and Interaction Studies

Green Chemistry Principles in this compound Degradation and Sustainable Synthesis

Green chemistry, or sustainable chemistry, is a philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. This paradigm is increasingly relevant to the lifecycle of pharmaceuticals like this compound, from its synthesis to its ultimate degradation.

One of the twelve principles of green chemistry is "Design for Degradation," which posits that chemical products should be designed to break down into innocuous products at the end of their functional life and not persist in the environment. reagent.co.ukwordpress.comacs.org Applying this principle to this compound involves developing degradation methods that are environmentally friendly, such as photocatalysis using sustainable materials or bioremediation. reagent.co.uk Understanding the mechanisms of degradation, as studied by methods like DFT, is crucial for designing processes that ensure the breakdown products are less toxic than the parent compound. wordpress.comacs.org

Identification and Addressing of Key Research Gaps in this compound Analytical and Mechanistic Understanding

Despite decades of use and subsequent regulation, significant gaps persist in the comprehensive understanding of this compound, particularly concerning its analytical detection and the intricate mechanisms of its action and metabolism. The rapid degradation of the parent compound and the persistence of its protein-bound metabolites in tissues present unique challenges for both detection and toxicological assessment. mdpi.comanses.frtandfonline.com Addressing these knowledge gaps is crucial for improving food safety monitoring, conducting accurate risk assessments, and exploring the broader environmental and toxicological implications of its residues.

Research Gaps in Analytical Methods

The effective monitoring of banned substances like this compound hinges on the availability of reliable, sensitive, and practical analytical methods. While standard confirmatory methods exist, there is a continuous drive to overcome their inherent limitations and develop more efficient screening tools.

Key research gaps in the analytical domain include:

Need for Rapid and On-Site Screening: Conventional methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly reliable for confirmation but are also time-consuming, expensive, and require sophisticated laboratory infrastructure and highly trained personnel. mdpi.commdpi.com This makes them impractical for rapid screening at critical points like farms, aquaculture ponds, or border inspection posts. There is a pressing need for low-cost, portable, and user-friendly screening assays that can provide quick results to facilitate prompt action. mdpi.com

Improving Sensitivity and Overcoming Matrix Effects: While the Minimum Required Performance Limit (MRPL) is set at 1.0 µg/kg for nitrofuran metabolites, new analytical techniques aim for even lower detection limits to enhance surveillance. mdpi.comum.es Emerging electrochemical sensors and aptamer-based assays show promise, with some reporting detection limits in the nanomolar range. mdpi.commdpi.com However, a significant research gap lies in validating these novel methods across a wide variety of complex food matrices (e.g., seafood, honey, poultry) and addressing potential interference from other compounds. mdpi.comresearchgate.net

Standardization of Sampling Protocols: A lack of standardized sampling protocols for nitrofuran residues in foods of animal origin can lead to inconsistencies in analytical results due to non-homogenous distribution of residues within tissues. researchgate.net Research is needed to establish uniform sampling methods to ensure the representativeness and reliability of the samples being tested. researchgate.net

Simultaneous Detection of Multiple Residues: The development of methods capable of simultaneously detecting and quantifying the parent this compound compound alongside its key metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), and other nitrofuran residues in a single run remains a challenge. tandfonline.comresearchgate.net Future research should focus on creating more comprehensive multi-residue analytical methods.

Interactive Data Table: Comparison of Analytical Methods for this compound and its Metabolite (AMOZ)

Method Common Application Advantages Disadvantages & Research Gaps Limit of Detection (LOD)
LC-MS/MS Confirmatory analysis in food matrices. mdpi.com High sensitivity, high specificity, reliability. anses.frmdpi.com High cost, time-consuming, requires skilled operators, not portable. mdpi.com 0.013 - 0.200 µg/kg researchgate.net
HPLC-UV/DAD Quantification in animal feed and water. um.es Good for quantification at higher concentrations. Lower sensitivity than MS, potential for interference. um.es 2.1 - 2.7 µg/kg (in feed) um.es
ELISA Screening of food samples. tandfonline.commdpi.com Rapid, high throughput, lower cost than LC-MS/MS. tandfonline.comtandfonline.com Can have cross-reactivity, generally less specific, requires derivatization. tandfonline.com ~0.1 µg/kg tandfonline.com
Electrochemical Sensors Emerging rapid detection in various samples. mdpi.commdpi.com Rapid response, low cost, high sensitivity, potential for portability. mdpi.com Susceptible to matrix interference, long-term stability can be an issue, requires further validation in real samples. mdpi.comsemanticscholar.org As low as 2.0 - 7.4 nM mdpi.commdpi.com

| Apta-Chromogenic Assays | Emerging rapid screening in food. mdpi.com | High sensitivity, rapid visual detection, low cost. mdpi.com | Newer technology requiring more extensive validation, specificity across various metabolites needs further study. mdpi.com | 0.03 - 0.06 ppb mdpi.com |

Research Gaps in Mechanistic Understanding

A complete toxicological and pharmacological profile of this compound is hindered by gaps in understanding its fundamental biological mechanisms. Elucidating these pathways is essential for a modern and accurate risk assessment.

Key research gaps in mechanistic understanding include:

Elucidation of Action Mechanism: The fundamental antimicrobial mechanism of action for nitrofurans, including this compound, is not fully understood. la.gov It is generally accepted that they inhibit various microbial enzyme systems involved in carbohydrate metabolism after being reduced to reactive nitro anion radicals. la.gov However, the specific molecular targets and the full cascade of events leading to bacterial cell death remain unclear. la.govoup.com

Complete Metabolic Pathway: this compound is known to be metabolized rapidly in the body, with a short half-life. mdpi.comnih.gov While its primary tissue-bound metabolite, AMOZ, is well-established as a marker residue, the complete metabolic fate of the parent compound is not fully characterized. tandfonline.comnih.gov Studies have shown the potential for other metabolites to be formed, but these have not been fully identified or quantified. researchgate.net Further research using advanced techniques like high-resolution mass spectrometry is needed to identify all transformation products and understand the kinetics of their formation and degradation. researchgate.net

Mechanisms of Toxicity and Carcinogenicity: While this compound and its metabolites are recognized as potentially genotoxic and carcinogenic, the precise molecular mechanisms driving these effects are not fully detailed. anses.frresearchgate.net Research is needed to understand how these compounds interact with DNA, induce mutations, and initiate carcinogenic processes in different tissues. researchgate.netnih.gov A deeper understanding of these pathways would support a more robust, modern toxicology risk assessment. researchgate.net

Understanding Antimicrobial Resistance: The mechanisms by which bacteria develop resistance to this compound and other nitrofurans are not well-defined. la.gov Investigating the genetic and biochemical basis of resistance is critical for understanding its potential to emerge and spread. la.gov

Ecological and Non-Target Effects: The broader environmental impact of this compound and its degradation products is an area requiring more research. Studies have begun to explore its effects on non-target organisms, such as the macroalgae Ulva lactuca, but the specific metabolic pathways and mechanisms of toxicity in these ecological receptors are largely unknown. researchgate.netresearchgate.net

Interactive Data Table: Summary of Mechanistic Understanding of this compound

Mechanistic Aspect Known Information Key Research Gaps & Future Directions
Antimicrobial Action Inhibits microbial enzyme systems related to carbohydrate metabolism; requires reductive activation. la.gov What are the specific enzyme targets? What is the full sequence of events leading to cell death? la.govoup.com
Metabolism Rapidly metabolized in vivo; forms the stable, tissue-bound metabolite AMOZ. mdpi.comnih.gov What is the complete profile of all metabolites and degradation products? What are the kinetics of these biotransformation pathways? researchgate.netresearchgate.net
Toxicology Associated with genotoxic and carcinogenic effects. anses.frresearchgate.net Metabolites may pose risks to DNA integrity. researchgate.net What is the precise molecular mechanism of genotoxicity and carcinogenicity? How do metabolites interact with DNA to cause mutations? researchgate.netresearchgate.net
Antimicrobial Resistance Resistance is observed but is generally slow to emerge. la.gov What are the specific genetic and biochemical mechanisms that confer resistance to this compound? la.gov

| Ecotoxicology | Can be accumulated by and affect non-target organisms like macroalgae. researchgate.net | What are the mechanisms of uptake, metabolism, and toxicity in various non-target aquatic and soil organisms? researchgate.netresearchgate.net |

Q & A

Q. 1.1. What standardized protocols are recommended for assessing Furaltadone's in vitro antibacterial efficacy against Staphylococcus spp.?

Methodological Answer : Use agar dilution or broth microdilution methods with CLSI (Clinical and Laboratory Standards Institute) guidelines. Prepare serial dilutions of this compound (e.g., 0.5–128 μg/mL) in Mueller-Hinton agar/broth. Include quality control strains (e.g., Staphylococcus aureus ATCC 25923) and measure minimum inhibitory concentrations (MICs) after 18–24 hours at 35°C. Validate results with triplicate experiments and statistical analysis (e.g., mean ± SD) to ensure reproducibility .

Q. 1.2. How can researchers ensure accurate characterization of this compound hydrochloride in synthetic batches?

Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 365 nm) for purity analysis. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on the morpholinomethyl and nitrofuran moieties. Use melting point determination (reported range: 165–167°C) and elemental analysis (C, H, N) to validate composition .

Q. 1.3. What experimental models are appropriate for preliminary toxicity screening of this compound?

Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT assay on mammalian cell lines like HEK-293) to assess IC₅₀ values. For in vivo models, conduct acute toxicity studies in rodents (e.g., OECD Guideline 423) with dose ranges of 50–2000 mg/kg. Monitor clinical signs (e.g., neurotoxicity, allergic reactions) and histopathological changes in the liver and kidneys .

Advanced Research Questions

Q. 2.1. How can researchers reconcile contradictory data on this compound's efficacy in Salmonella infection models versus clinical relapse rates?

Methodological Answer : Design longitudinal studies comparing this compound's bactericidal activity in Salmonella-infected poultry (e.g., 50 mg/kg oral dose for 5 days) with post-treatment relapse monitoring. Use quantitative PCR to detect residual bacterial DNA in tissues. Apply survival analysis (Kaplan-Meier curves) to evaluate relapse rates and Cox proportional hazards models to identify confounding variables (e.g., host immunity, pharmacokinetic variability) .

Q. 2.2. What strategies optimize this compound's stability in aqueous formulations for prolonged storage?

Methodological Answer : Test pH-dependent stability using buffered solutions (pH 4–9) stored at 25°C and 40°C. Monitor degradation via HPLC-UV and identify byproducts with LC-MS/MS. Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to inhibit nitro-reduction pathways. Use Arrhenius equation modeling to predict shelf-life under varying conditions .

Q. 2.3. How can metabolomic approaches elucidate this compound's mechanism of action in resistant Staphylococcus strains?

Methodological Answer : Perform untargeted metabolomics on this compound-treated vs. untreated resistant S. aureus using LC-QTOF-MS. Annotate differential metabolites (e.g., altered purine or folate pathways) with databases like METLIN. Validate findings with gene knockout models (e.g., CRISPR-Cas9 targeting putative resistance genes) and measure MIC shifts .

Methodological Considerations for Experimental Design

Q. 3.1. What statistical frameworks address variability in this compound's pharmacokinetic parameters across species?

Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to analyze plasma concentration-time data from cross-species studies (e.g., poultry, rodents). Incorporate covariates (e.g., body weight, hepatic enzyme activity) to explain inter-species variability. Validate models with bootstrapping and visual predictive checks .

Q. 3.2. How should researchers design dose-response studies to minimize neurotoxic side effects observed in historical trials?

Methodological Answer : Implement a modified "up-and-down" dosing protocol (OECD Guideline 425) with neurobehavioral assessments (e.g., rotarod test, gait analysis). Measure plasma levels of this compound and its metabolites to correlate exposure with toxicity. Use benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) .

Data Interpretation and Reporting Guidelines

Q. 4.1. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data?

Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to integrate MIC values with plasma AUC/MIC ratios. Adjust for protein binding (e.g., using ultrafiltration) and tissue penetration (e.g., microdialysis in target organs). Use Monte Carlo simulations to predict clinical efficacy thresholds .

Q. 4.2. What are best practices for reporting this compound's stereochemical properties in synthetic studies?

Methodological Answer : Specify optical activity ([α]ᴅ values) and confirm enantiomeric purity via chiral HPLC or circular dichroism. For racemic mixtures, report resolution methods (e.g., chiral auxiliaries). Include crystallographic data (CCDC deposition numbers) for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.